molecular formula C6H10N2O2 B6167031 3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol CAS No. 1266979-14-9

3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol

Cat. No.: B6167031
CAS No.: 1266979-14-9
M. Wt: 142.2
InChI Key:
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Description

3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with aldehydes under oxidative cyclization conditions. The reaction is often facilitated by reagents such as iodine or phosphorus oxychloride, which promote the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of oxadiazoles, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Scientific Research Applications

3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or disrupt the function of microbial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it versatile for various applications .

Properties

CAS No.

1266979-14-9

Molecular Formula

C6H10N2O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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